molecular formula C9H7BrN2O B3030060 5-bromo-1H-indole-7-carboxamide CAS No. 860624-91-5

5-bromo-1H-indole-7-carboxamide

Cat. No.: B3030060
CAS No.: 860624-91-5
M. Wt: 239.07
InChI Key: DRIDRCGADKYDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Biological Activity

5-Bromo-1H-indole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the bromine atom at the 5-position and the carboxamide group at the 7-position enhances its reactivity and biological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of 5-bromoindole compounds. For instance, a study synthesized several 5-bromoindole-2-carboxamides and evaluated their activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, outperforming standard antibiotics like gentamicin and ciprofloxacin .

Table 1: Antibacterial Activity of 5-Bromo-Indole Derivatives

CompoundMIC (μg/mL)Target BacteriaComparison to Standard
7a0.35E. coliHigher
7b0.50P. aeruginosaHigher
7c1.25Klebsiella pneumoniaeComparable

Anticancer Activity

The anticancer potential of indole derivatives, including this compound, is notable, particularly in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity. A study synthesized new derivatives that demonstrated significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The most potent derivative inhibited EGFR activity, leading to cell cycle arrest and apoptosis in cancer cells .

Table 2: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
3aA54912.5EGFR inhibition
3bHepG215.0EGFR inhibition
3cMCF-710.0EGFR inhibition

The mechanisms underlying the biological activities of this compound involve:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism, enhancing susceptibility to existing antibiotics .
  • Anticancer Mechanism : By inhibiting EGFR tyrosine kinase, these compounds interfere with signaling pathways crucial for cancer cell proliferation and survival, leading to apoptosis and reduced tumor growth .

Case Studies

Case Study 1 : A study on indole-based inhibitors demonstrated that specific derivatives could enhance the effectiveness of antibiotics against resistant bacterial strains by inhibiting cystathionine γ-synthase (bCSE), which is involved in bacterial resistance mechanisms .

Case Study 2 : Another investigation showed that novel indole derivatives could selectively target cancer cells while sparing normal cells, indicating their potential for developing targeted cancer therapies with reduced side effects .

Properties

IUPAC Name

5-bromo-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-3-5-1-2-12-8(5)7(4-6)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIDRCGADKYDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732478
Record name 5-Bromo-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860624-91-5
Record name 5-Bromo-1H-indole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860624-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indole-7-carboxylic acid (10.0 g, 42 mmol) in CH2Cl2 (100 mL) at room temperature, EDC (9.66 g, 50.4 mmol), HOBt (6.81 g, 50.4 mmol) and NH3 (2.0 M in MeOH, 84 mL, 168 mmol) were added. The reaction mixture was stirred at room temperature for 16 hours. The solvent was evaporated and the residue partitioned between ethyl acetate (100 mL) and water (100 mL). The water layer was extracted with ethyl acetate (2×100 mL) and the combined organic phase was dried over MgSO4 and concentrated to give 10 g (98%) of the title compound as a crude product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.66 g
Type
reactant
Reaction Step One
Name
Quantity
6.81 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-indole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-indole-7-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-1H-indole-7-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-1H-indole-7-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-1H-indole-7-carboxamide
Reactant of Route 6
5-bromo-1H-indole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.